molecular formula C18H29N3S B15008677 5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione

5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B15008677
M. Wt: 319.5 g/mol
InChI Key: ZUXRKHUMQXKTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine-3-thiones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolidine ring fused with a thione group, makes it an interesting subject for research.

Preparation Methods

The synthesis of 5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method uses meglumine as a reusable catalyst in water. The reaction is carried out under one-pot conditions, where variously substituted aldehydes or ketones react with thiosemicarbazide to yield the desired compound . The reaction conditions are mild, and the process is eco-friendly, making it suitable for industrial production.

Chemical Reactions Analysis

5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar compounds to 5,5-Dipentyl-2-phenyl-1,2,4-triazolidine-3-thione include other 1,2,4-triazolidine-3-thiones such as:

Properties

Molecular Formula

C18H29N3S

Molecular Weight

319.5 g/mol

IUPAC Name

5,5-dipentyl-2-phenyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C18H29N3S/c1-3-5-10-14-18(15-11-6-4-2)19-17(22)21(20-18)16-12-8-7-9-13-16/h7-9,12-13,20H,3-6,10-11,14-15H2,1-2H3,(H,19,22)

InChI Key

ZUXRKHUMQXKTGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(NC(=S)N(N1)C2=CC=CC=C2)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.